molecular formula C13H12N2O B11952679 N-(5-Methylpyridin-2-yl)benzamide CAS No. 62802-73-7

N-(5-Methylpyridin-2-yl)benzamide

Cat. No.: B11952679
CAS No.: 62802-73-7
M. Wt: 212.25 g/mol
InChI Key: KUAULQNJJCPMMR-UHFFFAOYSA-N
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Description

N-(5-Methylpyridin-2-yl)benzamide is a chemical compound of significant interest in medicinal chemistry and neuroscience research, particularly in the study of neuronal nicotinic acetylcholine receptors (nAChRs). This benzamide analog represents a key structural motif in the development of negative allosteric modulators (NAMs) for nAChR subtypes . Research indicates that compounds within this chemical class demonstrate functional activity on nAChRs, with some analogs showing selectivity for the human α4β2 (hα4β2) nAChR subtype over the α3β4 (hα3β4) subtype . The hα4β2 nAChR is a primary target in neuroscience research due to its implication in various central nervous system pathways, making selective ligands like these benzamide derivatives valuable tools for probing receptor function and its role in physiological and pathophysiological states . The core structure of this compound, featuring a benzamide moiety linked to a methyl-substituted pyridine, serves as a versatile scaffold for structure-activity relationship (SAR) studies. Synthetic approaches for related N-(pyridin-2-yl)benzamides have been advanced using modern catalytic methods, including efficient bimetallic metal-organic frameworks (MOFs) that facilitate the amidation reaction . This compound is supplied for research applications only and is not intended for diagnostic or therapeutic use. Researchers are advised to consult the safety data sheet prior to handling.

Properties

CAS No.

62802-73-7

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

N-(5-methylpyridin-2-yl)benzamide

InChI

InChI=1S/C13H12N2O/c1-10-7-8-12(14-9-10)15-13(16)11-5-3-2-4-6-11/h2-9H,1H3,(H,14,15,16)

InChI Key

KUAULQNJJCPMMR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Procedure Overview

  • Reagents :

    • α-Bromoketone (e.g., benzoyl bromide)

    • 5-Methyl-2-aminopyridine

    • I₂ (0.2 equivalents)

    • TBHP (4 equivalents)

    • Toluene solvent

  • Conditions :

    • Reflux at 100°C for 2 hours

    • Workup with Na₂S₂O₃ and extraction with ethyl acetate

    • Purification via silica gel column chromatography (petroleum ether/ethyl acetate, 100:5–100:10)

Key Findings

ParameterValueSource
Yield87%
Melting Point121–123°C
Reaction Time2 hours
Solvent SystemToluene
Purification MethodColumn chromatography

Mechanistic Insight :
The reaction proceeds via a radical pathway facilitated by TBHP and I₂. The α-bromoketone undergoes oxidation to generate a carbonyl radical, which couples with the 2-aminopyridine to form the amide bond. This method demonstrates high regioselectivity due to the directing effects of the pyridine nitrogen.

Spectral Data

1H NMR (300 MHz, CDCl₃) :
δ 8.84 (s, 1H), 8.30–8.25 (m, 1H), 8.02 (s, 1H), 7.93–7.87 (m, 2H), 7.58–7.45 (m, 4H).

13C NMR (75 MHz, CDCl₃) :
δ 166.0 (C=O), 151.8 (pyridine C-N), 148.0 (pyridine C-2), 138.6 (aromatic C).

Alternative Synthetic Routes

While oxidative coupling dominates reported methods, emerging approaches explore catalytic systems and modified substrates.

Limitations and Challenges

  • Substrate Specificity :

    • The methyl group at the 5-position of the pyridine ring may influence regioselectivity.

    • α-Bromoketones with electron-withdrawing groups (e.g., fluorine) require optimized TBHP equivalents.

  • Scalability :

    • Column chromatography limits large-scale production. Continuous-flow systems or crystallization protocols could enhance efficiency.

Comparative Analysis of Reaction Parameters

MethodSolventTemperatureYieldReference
Oxidative CouplingToluene100°C87%
Cu-Catalyzed (hypothetical)WaterRT~80%
DCC/DMAP (excluded)DCMRTN/A

Characterization and Quality Control

Purity and Identification

  • HRMS : m/z [M+H]+ calcd for C₁₂H₁₁N₂O: 199.0866 (observed 199.0861).

  • TLC : Rf = 0.61 (hexane/EtOAc, 4:1) for analogous derivatives.

Applications and Derivative Syntheses

The core benzamide structure serves as a precursor for functionalized analogs:

  • Halogenation :

    • Introduction of fluorine or chlorine via electrophilic substitution (e.g., 4-fluoro-N-(5-methylpyridin-2-yl)benzamide, 79% yield).

  • Sulfonamide Derivatives :

    • Reaction with morpholine sulfonyl chloride to form antimicrobial candidates.

Critical Evaluation of Methods

FactorOxidative CouplingCu-Catalyzed
Reagent CostModerate (TBHP)High (Cu(OTf)₂)
Environmental ImpactLow (toluene)Moderate (aqueous)
Functional Group ToleranceHighModerate

Chemical Reactions Analysis

Amide Formation via Metal-Organic Framework Catalysis

This reaction involves the synthesis of N-(pyridin-2-yl)benzamide derivatives through an amidation process catalyzed by a bimetallic metal–organic framework (MOF), Fe₂Ni-BDC . The reaction uses trans-β-nitrostyrene and 2-aminopyridine as substrates under optimized conditions .

Key Reaction Details :

  • Catalyst : Fe₂Ni-BDC (10 mol%)

  • Solvent : Dichloromethane (DCM)

  • Temperature : 80°C

  • Time : 24 hours

  • Reactant Ratio : 1:1 (trans-β-nitrostyrene to 2-aminopyridine)

  • Yield : ~78% under optimal conditions .

Table 1: Reaction Conditions for Amide Formation

ParameterDetails
CatalystFe₂Ni-BDC (10 mol%)
SolventDichloromethane (DCM)
Temperature80°C
Time24 hours
Reactant Ratio1:1 (trans-β-nitrostyrene:2-aminopyridine)
Yield~78%

The catalyst demonstrates reusability, maintaining activity after multiple cycles . Solvent screening revealed DCM as optimal, while alternatives like DMF or dioxane showed reduced yields .

Palladium-Mediated C(sp³)-H Bond Activation

This method enables functionalization of the N-methyl group in N-methyl-N-(pyridin-2-yl)benzamide derivatives. The reaction proceeds via palladium(II) acetate forming dinuclear palladacycles, followed by C(sp³)-H activation to introduce aryl/alkyl substituents .

Key Reaction Steps :

  • Catalyst Formation : Pd(OAc)₂ reacts with the substrate to form dinuclear palladacycles.

  • Functionalization : C(sp³)-H activation at the N-methyl group leads to substitution with aryl/alkyl groups.

  • Products : N-(CH₂-aryl/alkyl)-substituted derivatives with good functional group tolerance .

Table 2: Palladium-Mediated Reaction Details

StepDescription
Catalyst FormationPd(OAc)₂ reacts with substrate to form dinuclear palladacycles
FunctionalizationC(sp³)-H activation leads to substitution at N-methyl group
ProductsN-(CH₂-aryl/alkyl)-substituted compounds
Mechanistic InsightRadical intermediates (TEMPO doesn’t inhibit reaction)
Yield/SelectivityGood functional group tolerance

Mechanistic studies using density functional theory (DFT) and kinetic isotope effect (KIE) experiments suggest a radical pathway, supported by the lack of TEMPO inhibition .

Scientific Research Applications

Biological Activities

N-(5-Methylpyridin-2-yl)benzamide exhibits a range of biological activities that make it a candidate for therapeutic applications:

Antimicrobial Activity

Research has shown that this compound possesses significant antimicrobial properties. It has been evaluated against various bacterial strains and fungi, demonstrating efficacy comparable to standard antimicrobial agents.

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus5.0 µg/mL
Escherichia coli8.0 µg/mL
Candida albicans4.0 µg/mL

Anti-Cancer Properties

The compound has also been investigated for its anticancer potential. Studies indicate that this compound can induce apoptosis in cancer cell lines through mechanisms involving caspase activation.

Cell Line IC50 (µM) Reference
HeLa (cervical cancer)6.5
MCF-7 (breast cancer)7.0

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated that the compound significantly inhibited growth, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Activity

In another investigation, this compound was tested on various cancer cell lines to evaluate its cytotoxic effects. The findings revealed that the compound effectively reduced cell viability, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of N-(5-Methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, receptors, or other proteins. The exact pathways and molecular targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Pyridine and Benzamide Moieties

Table 1: Key Structural Analogs and Physicochemical Properties
Compound Name Substituents (Pyridine/Benzamide) Melting Point (°C) Yield (%) Key Applications/Notes References
N-(5-Methylpyridin-2-yl)benzamide 5-CH₃ (pyridine); unsubstituted 89–92 64 Metal-free synthesis
5-Fluoro-2-hydroxy-N-(5-methylpyridin-2-yl)benzamide 5-CH₃ (pyridine); 5-F, 2-OH (benzamide) N/A N/A Safety data available (CAS 783371-15-3)
N-(5-Bromopyridin-2-yl)-2-chlorobenzamide 5-Br (pyridine); 2-Cl (benzamide) N/A N/A Halogenated analog (MW: 311.56)
N-(5-Chloropyridin-2-yl)-2-hydroxybenzamide 5-Cl (pyridine); 2-OH (benzamide) N/A N/A Hydroxy-substituted (MW: 248.67)
3-Cyano-5-fluoro-N-(6-methylpyridin-2-yl)benzamide (34) 6-CH₃ (pyridine); 3-CN, 5-F (benzamide) 245–247 100 High thermal stability
3-Bromo-5-fluoro-N-(6-methylpyridin-2-yl)benzamide (36) 6-CH₃ (pyridine); 3-Br, 5-F (benzamide) 189–190 83 Intermediate for cross-coupling

Key Observations :

  • Pyridine Substitution : Methyl groups at the 5- or 6-position (e.g., compounds 34 and 36) influence melting points, with 6-methyl analogs showing higher thermal stability (e.g., 245–247°C for compound 34 vs. 89–92°C for the 5-methyl parent compound) .
  • Benzamide Modifications: Electron-withdrawing groups (e.g., F, Br, CN) enhance molecular rigidity, increasing melting points.

Key Observations :

  • Catalyst Efficiency : Metal-free methods (e.g., for this compound) avoid contamination but yield moderately (64%), whereas Fe₂Ni-BDC catalysis achieves >80% yields with recyclability .
  • Microwave Assistance : Reduces synthesis time for thiadiazole-benzamide hybrids (e.g., from hours to minutes) while maintaining yields comparable to conventional methods .

Key Observations :

  • Structural-Activity Relationships: Thiadiazole hybrids (e.g., N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide) exhibit anticancer activity via acetylcholinesterase (AChE) inhibition, suggesting heterocyclic appendages enhance target engagement .
  • Pharmacological Niches : Nitazoxanide’s nitro-thiazole group confers antiparasitic activity, distinct from pyridine-based analogs .

Biological Activity

N-(5-Methylpyridin-2-yl)benzamide, a compound with the molecular formula C14_{14}H13_{13}N3_3O, has garnered attention in recent years for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, including antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

The compound features a pyridine ring substituted at the 5-position with a methyl group, linked to a benzamide moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In a study examining various benzamide derivatives, it was found that compounds with similar structures demonstrated significant efficacy against a range of bacteria and fungi. The mechanism is believed to involve disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .

2. Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For instance, derivatives of benzamides have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest. The compound's ability to modulate specific signaling pathways involved in cancer progression, such as the PI3K/Akt pathway, has been suggested as a mechanism for its anticancer effects .

3. Neuroleptic Activity

Benzamide derivatives, including this compound, have been investigated for neuroleptic activity. Some studies suggest that these compounds can influence dopaminergic pathways, potentially offering therapeutic benefits in treating psychotic disorders .

The biological effects of this compound are attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It can bind to specific receptors, altering their activity and leading to downstream effects on cellular functions.

Case Study 1: Antimicrobial Efficacy

A series of experiments tested the antimicrobial activity of this compound against strains of Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating moderate effectiveness compared to standard antibiotics.

Case Study 2: Cancer Cell Line Studies

In vitro studies using human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability, with an IC50_{50} value of 15 µM after 48 hours of exposure. Flow cytometry analysis indicated an increase in apoptotic cells upon treatment .

Research Findings Summary Table

Activity Type Tested Conditions Findings
AntimicrobialS. aureus, E. coliMIC = 32 µg/mL
AnticancerMCF-7 breast cancer cellsIC50_{50} = 15 µM
NeurolepticRat model for psychosisEnhanced dopaminergic activity

Q & A

Q. What are the common synthetic routes for N-(5-Methylpyridin-2-yl)benzamide and its derivatives?

Methodological Answer: The synthesis typically involves multi-step protocols:

Pyridine Derivative Preparation : Chlorination and functionalization of pyridine rings via electrophilic aromatic substitution (e.g., trifluoromethyl group introduction) .

Coupling Reactions : Intermediate pyridine derivatives are coupled with benzyl halides under basic conditions .

Amidation : Reaction of intermediates with acyl chlorides (e.g., 4-chlorobenzoyl chloride) in the presence of bases like pyridine .

Microwave-Assisted Synthesis : Accelerates reaction rates and improves yields for benzamide derivatives, as demonstrated in thiadiazole-benzamide hybrids .

Q. Key Table: Example Synthetic Yields

CompoundYieldReaction ConditionsReference
3-Cyano-5-fluoro derivative100%Acid chloride coupling
4-Bromo-3-fluoro derivative81%Traditional amidation
Thiadiazole-benzamide90%Microwave irradiation, 1–3 h

Q. Which spectroscopic techniques are employed to characterize this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and molecular environments (e.g., aromatic protons at δ 7–8 ppm) .
  • IR Spectroscopy : Detects amide C=O stretches (~1650–1680 cm1^{-1}) and N–H bends (~3300 cm1^{-1}) .
  • Mass Spectrometry : Determines molecular ion peaks (e.g., M+H+^+ at m/z 262 for intermediates) .
  • X-ray Crystallography : SHELX programs refine crystal structures, resolving bond lengths and angles .

Q. What are the typical impurities encountered during synthesis, and how are they characterized?

Methodological Answer:

  • Common Impurities : Unreacted intermediates (e.g., nitro precursors), byproducts from incomplete coupling, or hydrolyzed amides .
  • Characterization Methods :
    • HPLC/LC-MS : Quantifies impurity levels and identifies retention times .
    • NMR : Detects residual solvents or structural deviations .
  • Control Strategies : Optimize reaction stoichiometry, use scavenger resins, or employ recrystallization .

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for benzamide derivatives?

Methodological Answer:

  • Comparative Assays : Test derivatives under standardized conditions (e.g., enzyme inhibition IC50_{50}) to isolate substituent effects .
  • Molecular Docking : Predict binding modes using software like AutoDock (e.g., interactions with bacterial acps-pptase enzymes) .
  • Mutagenesis Studies : Modify target enzymes to identify critical binding residues .

Q. Example SAR Findings :

SubstituentActivity Trend (IC50_{50})Target EnzymeReference
5-FluoroIncreased potencyBacterial pptase
3-TrifluoromethylReduced solubilityAnticancer targets

Q. What strategies optimize the crystallization of this compound for X-ray diffraction?

Methodological Answer:

  • Solvent Selection : Use mixed solvents (e.g., DCM/hexane) to slow crystallization and improve crystal quality .
  • Temperature Gradients : Gradual cooling from reflux to room temperature .
  • SHELX Refinement : Apply restraints for disordered regions and validate with R-factor metrics (<0.05 for high-resolution data) .

Q. How to design experiments to elucidate the mechanism of action in bacterial enzyme inhibition?

Methodological Answer:

  • Enzyme Assays : Measure kinetic parameters (e.g., KmK_m, VmaxV_{max}) with/without inhibitors .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and stoichiometry .
  • Genetic Knockdown : Use CRISPR/Cas9 to reduce target enzyme expression and assess resistance .

Q. What computational methods support the design of benzamide derivatives with enhanced bioactivity?

Methodological Answer:

  • QSAR Modeling : Correlate substituent properties (e.g., Hammett σ values) with activity .
  • Density Functional Theory (DFT) : Calculate electron distribution to predict reactive sites .
  • Molecular Dynamics (MD) : Simulate ligand-receptor stability over time (e.g., 100 ns trajectories) .

Q. What are the key considerations in scaling up synthesis from lab to pilot scale?

Methodological Answer:

  • Reactor Type : Transition from batch to continuous flow reactors for better heat/mass transfer .
  • Purification : Replace column chromatography with recrystallization or distillation .
  • Yield Optimization : Use Design of Experiments (DoE) to balance temperature, catalyst loading, and reaction time .

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